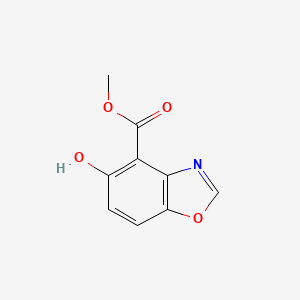

Methyl 5-hydroxybenzoxazol-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

methyl 5-hydroxy-1,3-benzoxazole-4-carboxylate |

InChI |

InChI=1S/C9H7NO4/c1-13-9(12)7-5(11)2-3-6-8(7)10-4-14-6/h2-4,11H,1H3 |

InChI Key |

JGUITQWNVXOFLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CO2)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Analytical Characterization of Methyl 5 Hydroxybenzoxazol 4 Carboxylate

Advanced Spectroscopic Methods for Elucidating the Molecular Architecture of Methyl 5-hydroxybenzoxazol-4-carboxylate

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescent Properties of this compound

The electronic absorption and emission characteristics of an organic molecule are dictated by its electronic structure and the transitions that can occur between different energy levels upon absorption of electromagnetic radiation. For this compound, the key chromophore is the benzoxazole (B165842) ring system, which is known to exhibit distinct spectroscopic properties.

Electronic Absorption and Transitions:

The UV-visible absorption spectrum of benzoxazole and its derivatives is primarily characterized by transitions involving π-electrons of the aromatic system. The parent benzoxazole molecule exhibits a strong absorption band in the ultraviolet region, which is assigned to a π→π* electronic transition. researchgate.net In this transition, an electron is promoted from a bonding π orbital to an antibonding π* orbital. The presence of substituents on the benzoxazole ring, such as the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups in this compound, is expected to modulate the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

The hydroxyl group, being an electron-donating group, can increase the electron density of the aromatic system through resonance, which typically leads to a bathochromic (red) shift of the π→π* transition to a longer wavelength. Conversely, the methyl carboxylate group is an electron-withdrawing group and may have a more complex influence on the electronic spectrum.

In addition to the high-energy π→π* transitions, the presence of heteroatoms (oxygen and nitrogen) with non-bonding electrons (n-electrons) could theoretically allow for n→π* transitions. However, studies on the vapor absorption spectrum of benzoxazole have shown no evidence of n→π* transitions. researchgate.net This suggests that the electronic spectrum of this compound is likely to be dominated by π→π* transitions.

Luminescent Properties:

Luminescence, including fluorescence and phosphorescence, involves the emission of light from an electronically excited state. For a molecule to be fluorescent, it must efficiently undergo radiative decay from its lowest singlet excited state (S₁) to the ground state (S₀). The luminescent properties of this compound would be intrinsically linked to the nature of its excited states.

Derivatives of benzoxazole are known to exhibit fluorescence. The efficiency and wavelength of this fluorescence are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). For instance, some benzoxadiazole derivatives, which share structural similarities, are known to be strong fluorophores with solvent-dependent emission. scispace.comresearchgate.net This solvatochromism is often indicative of a change in the dipole moment of the molecule upon excitation, which is common in molecules with intramolecular charge transfer (ICT) character.

Given the presence of both electron-donating (-OH) and electron-withdrawing (-COOCH₃) groups on the benzoxazole ring of this compound, it is plausible that its excited state possesses some degree of ICT character. This could lead to interesting photophysical properties, including a significant Stokes shift (the difference in wavelength between the absorption and emission maxima) and sensitivity of the emission spectrum to the solvent environment.

Anticipated Spectroscopic Data:

Based on the analysis of related compounds, a hypothetical data table for the electronic absorption and emission properties of this compound in a common organic solvent like ethanol (B145695) could be projected as follows. It is crucial to note that these are estimated values for illustrative purposes and require experimental verification.

| Spectroscopic Parameter | Anticipated Value | Transition Type |

| Absorption Maximum (λmax) | ~280 - 320 nm | π→π* |

| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | - |

| Emission Maximum (λem) | ~350 - 450 nm | Fluorescence (S₁→S₀) |

| Stokes Shift | ~70 - 130 nm | - |

| Fluorescence Quantum Yield (ΦF) | Moderate | - |

Table 1: Anticipated Electronic Absorption and Emission Data for this compound.

Q & A

Q. What are the established synthetic protocols for Methyl 5-hydroxybenzoxazol-4-carboxylate?

A common approach involves cyclocondensation reactions. For example, methyl-3-amino-4-hydroxybenzoate can be refluxed with an aryl acid derivative to form the benzoxazole core, followed by selective carboxylation. This method parallels procedures used for structurally analogous compounds, where reaction conditions (e.g., reflux duration, solvent choice) are critical for yield optimization . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR/IR : Proton and carbon NMR identify functional groups (e.g., hydroxyl, ester) and aromatic proton environments. IR confirms hydrogen bonding via O–H stretching frequencies .

- X-ray diffraction : Single-crystal X-ray analysis resolves molecular geometry and packing. Software like SHELXL refines atomic positions, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds .

Q. What computational tools are recommended for preliminary structural modeling of this compound?

Density Functional Theory (DFT) calculations predict optimized geometries and vibrational frequencies, which are cross-validated against experimental IR and X-ray data. Software like Gaussian or ORCA is often employed .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Graph set analysis categorizes hydrogen-bonding motifs (e.g., chains, rings) using directional parameters (donor-acceptor distances, angles). For example, Etter’s formalism identifies recurring patterns like rings, aiding in predicting supramolecular assembly . This approach is critical for understanding polymorphism and stability in crystalline phases.

Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disordered atoms : Partial occupancy refinement in SHELXL resolves overlapping electron densities .

- Twinning : Twin-law identification via PLATON or CrysAlisPro mitigates intensity overlaps .

- Hydrogen bonding ambiguity : Difference Fourier maps and restraints on O–H distances improve modeling accuracy .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., NMR suggesting planar conformations vs. X-ray showing puckered rings) require:

- Conformational analysis : Compare experimental X-ray torsion angles with DFT-predicted minima .

- Dynamic effects : Variable-temperature NMR assesses rotational barriers, explaining differences between solution and solid-state structures .

Methodological Insights from Evidence

- Synthesis : Adapt protocols from methyl benzoxazole carboxylate derivatives, prioritizing regioselective esterification .

- Crystallography : Use SHELX for structure solution/refinement and ORTEP-3 for visualization .

- Hydrogen bonding : Apply graph set analysis to classify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.